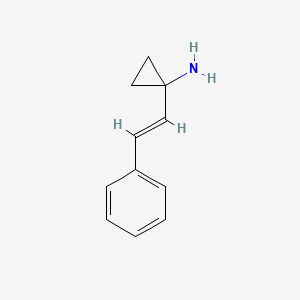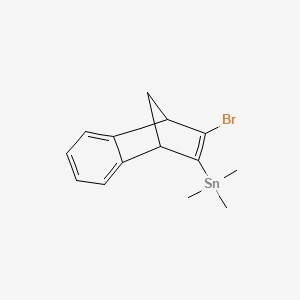
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is a chemical compound with the molecular formula C14H19BrSn. This compound is a derivative of stannane, featuring a brominated naphthalene moiety and a trimethylstannyl group. It is used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane typically involves the reaction of 3-bromo-1,4-dihydro-1,4-methanonaphthalene with trimethylstannyl chloride in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include naphthalene oxides and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthalene derivatives.
科学研究应用
Chemistry
In chemistry, (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the construction of polycyclic aromatic compounds and other stannane derivatives.
Biology
In biological research, this compound is used to study the effects of organotin compounds on biological systems. It helps in understanding the interactions of tin-containing compounds with enzymes, proteins, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its cytotoxic effects on cancer cells and its ability to inhibit specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials with unique properties.
作用机制
The mechanism of action of (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity. The brominated naphthalene moiety can also participate in π-π interactions and other non-covalent interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- (3-Chloro-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- (3-Iodo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- (3-Fluoro-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
Uniqueness
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
属性
CAS 编号 |
202330-84-5 |
|---|---|
分子式 |
C14H17BrSn |
分子量 |
383.90 g/mol |
IUPAC 名称 |
(10-bromo-9-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl)-trimethylstannane |
InChI |
InChI=1S/C11H8Br.3CH3.Sn/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9;;;;/h1-4,7,10H,5H2;3*1H3; |
InChI 键 |
ROMRGPZCYNIKRI-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=C(C2CC1C3=CC=CC=C23)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
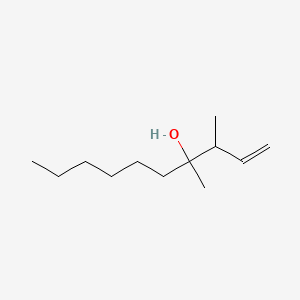
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
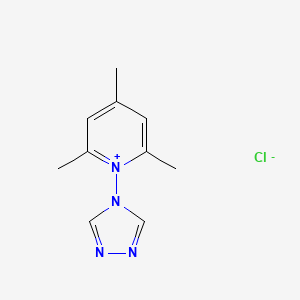
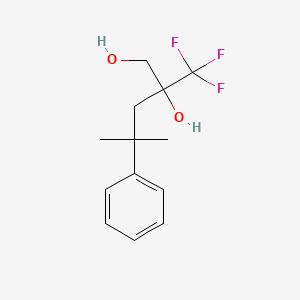
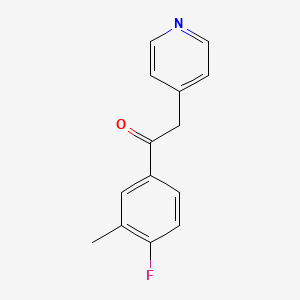
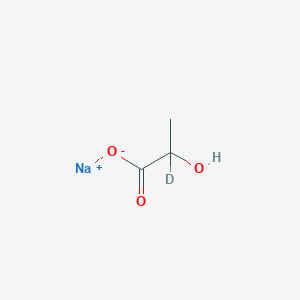
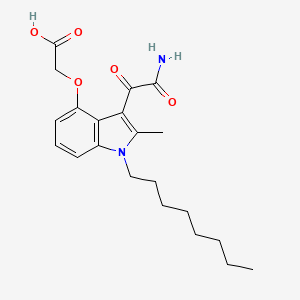
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
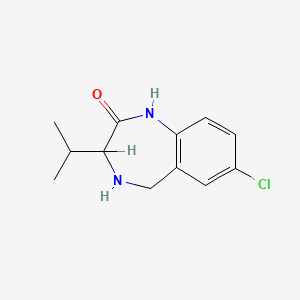

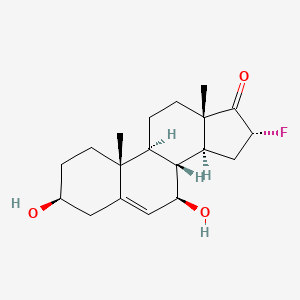
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
